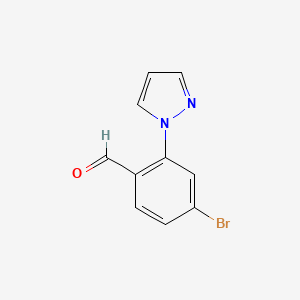

4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

Description

Contextual Significance within Halogenated Aromatic and Heterocyclic Systems

The chemical importance of 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde can be understood by examining the roles of its constituent parts. Halogenated aromatic systems are fundamental in organic synthesis and drug discovery. The presence of a bromine atom on the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. It is an ortho-, para-directing group in electrophilic aromatic substitution reactions and, more importantly, serves as a versatile precursor in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This reactivity allows for the facile introduction of a wide range of substituents, enabling the construction of diverse molecular libraries. Furthermore, halogen atoms can modulate the pharmacokinetic properties of a drug molecule, affecting its absorption, distribution, metabolism, and excretion. globalresearchonline.net

Nitrogen-containing heterocycles are another cornerstone of medicinal chemistry, with the pyrazole (B372694) ring being a particularly privileged scaffold. rsc.orgingentaconnect.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netnih.gov The pyrazole nucleus is a key component in several commercially available drugs, which underscores its therapeutic relevance. rsc.orgingentaconnect.com The fusion of this heterocyclic system with a halogenated aromatic aldehyde creates a bifunctional molecule with inherent potential for the development of novel compounds with unique biological profiles. The aldehyde functional group itself is a versatile chemical handle, readily undergoing reactions such as oxidation, reduction, and condensation to form a variety of other functional groups and molecular structures.

Scope of Academic Research and Future Directions for the Compound

While specific academic research focusing exclusively on this compound is not extensively documented, the broader fields of pyrazole chemistry and the synthesis of substituted benzaldehydes are areas of intense investigation. The synthesis of ortho-substituted benzaldehydes, for instance, has been the subject of methodological development, including palladium-catalyzed C-H activation techniques. nih.govacs.org These advanced synthetic methods could potentially be adapted for the efficient preparation of this compound and its derivatives.

The future research directions for this compound are promising and span several areas of chemical science:

Medicinal Chemistry: A primary avenue for future research lies in the synthesis and biological evaluation of derivatives of this compound. The aldehyde can be converted into a variety of other functional groups, such as imines, oximes, and hydrazones, to explore new chemical space and identify potential therapeutic agents. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity, aiming to enhance biological activity and selectivity. Given the known pharmacological profiles of pyrazole-containing compounds, derivatives of this molecule could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govmdpi.com

Synthetic Methodology: The compound itself can serve as a valuable intermediate in the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions involving the aldehyde and the pyrazole ring, or sequential transformations at the bromine and aldehyde functionalities, could lead to the discovery of novel polycyclic and heterocyclic scaffolds. acs.org

Materials Science: Aromatic and heterocyclic compounds are integral to the development of advanced materials. While more speculative, derivatives of this compound could be explored for their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, or polymers, where the electronic and structural properties of the molecule could be advantageous.

In essence, while this compound may currently be an under-explored molecule, its structural components suggest a rich and diverse chemistry with significant potential for future academic and industrial research.

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Class | Key Properties |

| 4-Bromobenzaldehyde | Halogenated Aromatic Aldehyde | White solid, acts as an intermediate in organic synthesis. The bromine atom allows for various cross-coupling reactions. nih.govguidechem.com |

| 1H-Pyrazole | Nitrogen Heterocycle | Aromatic five-membered ring with two adjacent nitrogen atoms. A common scaffold in pharmaceuticals with diverse biological activities. rsc.orgingentaconnect.com |

Table 2: Spectroscopic Data for a Related Compound (4-Bromobenzaldehyde)

| Spectroscopic Data | Value |

| Formula | C₇H₅BrO |

| Molar Mass | 185.02 g/mol |

| Melting Point | 57 °C |

| Boiling Point | 255-258 °C |

Data for 4-Bromobenzaldehyde, a structurally related precursor. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

4-bromo-2-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H |

InChI Key |

KOXQIEMPPJNQSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 1h Pyrazol 1 Yl Benzaldehyde

Retrosynthetic Disconnections and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. For 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde, two primary disconnections are most logical.

The first and most prominent disconnection is at the C-N bond between the benzaldehyde (B42025) ring and the pyrazole (B372694) moiety. This bond is typically formed via a nucleophilic substitution or a cross-coupling reaction. This disconnection leads to two key precursors: a substituted bromobenzaldehyde derivative and a pyrazole. Specifically, this suggests a 2-halobenzaldehyde bearing a bromine at the 4-position, such as 4-Bromo-2-fluorobenzaldehyde (B134337) , and 1H-Pyrazole . The fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing aldehyde group.

A second possible disconnection is at the C-Br bond of the benzaldehyde ring. This approach would involve the late-stage bromination of a precursor molecule, 2-(1H-pyrazol-1-yl)benzaldehyde . This strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring guide the position of the incoming bromine atom.

These disconnections identify the following key precursors for the synthesis:

4-Bromo-2-fluorobenzaldehyde

1H-Pyrazole

2-(1H-pyrazol-1-yl)benzaldehyde

1,3-Diketones (as precursors to the pyrazole ring)

Direct Synthetic Pathways

Direct synthetic pathways aim to construct the target molecule in a minimal number of steps from advanced intermediates.

This approach involves the direct bromination of 2-(1H-pyrazol-1-yl)benzaldehyde. In this electrophilic aromatic substitution reaction, the existing substituents on the benzene ring direct the incoming electrophile (Br⁺). The pyrazole ring at position 1 is an ortho, para-directing group, strongly activating these positions. The aldehyde group at position 2 is a meta-directing group, deactivating the ring. The position of bromination (position 4) is para to the strongly activating pyrazole group and meta to the deactivating aldehyde group. Therefore, the pyrazole's directing effect is dominant, making this a feasible synthetic route.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent. The reaction conditions must be carefully controlled to prevent oxidation of the aldehyde group. researchgate.net

Table 1: Illustrative Conditions for Electrophilic Bromination

| Entry | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Br₂ | Acetic Acid | None | 25 | Moderate |

| 2 | NBS | Acetonitrile | H₂SO₄ (cat.) | 25-50 | Good |

| 3 | Br₂ | Dichloromethane | FeBr₃ | 0-25 | High |

Note: This table represents typical conditions for aromatic bromination and yields are illustrative.

A highly effective and common method for forming the N-aryl bond in this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a precursor like 4-bromo-2-fluorobenzaldehyde . The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is highly activated towards displacement by a nucleophile.

In this reaction, 1H-pyrazole acts as the nucleophile. In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the pyrazole is deprotonated to form the pyrazolide anion, which is a potent nucleophile. This anion then attacks the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of the desired C-N bond.

Table 2: Reaction Conditions for SNAr Synthesis of this compound

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) |

| 4-Bromo-2-fluorobenzaldehyde | 1H-Pyrazole | K₂CO₃ | DMF | 80-120 |

| 4-Bromo-2-fluorobenzaldehyde | 1H-Pyrazole | Cs₂CO₃ | Acetonitrile | 80 |

| 4-Bromo-2-chlorobenzaldehyde (B143073) | 1H-Pyrazole | K₂CO₃ | DMSO | 120-150 |

Note: This table outlines common conditions for the N-arylation of pyrazole via SNAr reactions.

Multistep Synthetic Routes to the Core Structure

Multistep syntheses involve the initial construction of one of the key structural motifs, such as the pyrazole ring, followed by its incorporation into the final molecule.

The pyrazole ring is a fundamental component of the target molecule. There are numerous methods for its synthesis, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This approach is versatile and allows for the preparation of a wide variety of substituted pyrazoles. beilstein-journals.orgnih.gov

The Knorr pyrazole synthesis and related reactions are classic methods for constructing the pyrazole core. nih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine or a substituted hydrazine. organic-chemistry.org

The general mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. For the synthesis of the unsubstituted 1H-pyrazole needed for the target molecule, the simplest 1,3-dicarbonyl equivalent, malondialdehyde, can be condensed with hydrazine.

Table 3: Examples of Pyrazole Synthesis via Cyclization

| 1,3-Dicarbonyl Compound | Hydrazine Source | Product |

| Acetylacetone | Hydrazine Hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole |

| Malondialdehyde | Hydrazine Hydrate | 1H-Pyrazole |

| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole |

Once synthesized, the 1H-pyrazole can then be used in a subsequent step, such as the SNAr reaction with 4-bromo-2-fluorobenzaldehyde as described in section 2.2.2, to complete the synthesis of the final product.

Formation of the 1H-Pyrazole Heterocyclic Ring System

Copper-Catalyzed Condensation Approaches for Pyrazole Construction

Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles, including pyrazoles, offering efficient and often mild reaction conditions. These methods typically involve the formation of key C-N and N-N bonds to construct the five-membered ring. One prominent approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction proceeds via the formation of a hydrazonyl radical, which then undergoes cyclization. Another effective method is the oxidative coupling of aldehyde hydrazones with electron-deficient olefins, such as maleimides, catalyzed by copper salts like CuCl or Cu(OAc)₂. researchgate.net Furthermore, the classic condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently promoted by copper catalysts, providing a direct route to substituted pyrazoles. mdpi.com These methods are highly versatile and can be adapted to create a wide range of pyrazole derivatives that could serve as precursors to the target molecule.

Table 1: Examples of Copper-Catalyzed Pyrazole Synthesis

| Catalyst System | Substrates | Reaction Type | Key Features |

|---|---|---|---|

| Cu(I) salts (e.g., CuOTf) | β,γ-Unsaturated hydrazones | Aerobic Oxidative Cyclization | Uses O₂ as the terminal oxidant; proceeds under mild conditions. researchgate.net |

| CuCl / Cu(OAc)₂ | Phenylhydrazones and Maleimides | Oxidative Coupling | Forms pyrazole derivatives via C-N bond formation. researchgate.net |

| CuO Nanoparticles | Aryl halides and N-heterocycles | N-Arylation (Ullmann Condensation) | Reusable catalyst, good to excellent yields, compatible with various heterocycles including pyrazole. mdpi.com |

| CuI / Diamine Ligand | Aryl halides and Pyrazole | N-Arylation (Ullmann Condensation) | Broad substrate scope, tolerates various functional groups, proceeds at lower temperatures than traditional Ullmann reactions. organic-chemistry.org |

Palladium-Catalyzed Multicomponent Coupling Reactions for Pyrazole Scaffolds

Palladium catalysis offers powerful tools for the convergent synthesis of complex molecules from simple precursors. Multicomponent reactions (MCRs) are particularly efficient, as they allow for the formation of several bonds in a single operation. The synthesis of pyrazole scaffolds can be achieved through a palladium-catalyzed four-component coupling of a halide, a terminal alkyne, a carbon monoxide source (like molybdenum hexacarbonyl), and a hydrazine. mdpi.com A common strategy involves an initial Sonogashira coupling of an aryl halide with a terminal alkyne to generate an alkynyl ketone intermediate. This intermediate then undergoes a subsequent cyclocondensation with hydrazine in a one-pot fashion to yield the pyrazole ring. mdpi.com This approach is highly modular, allowing for significant diversity in the final pyrazole structure by varying each of the four components.

Table 2: Palladium-Catalyzed Multicomponent Pyrazole Synthesis

| Reaction Type | Components | Catalyst System | Description |

|---|---|---|---|

| Four-Component Coupling | Aryl Halide, Terminal Alkyne, Mo(CO)₆, Hydrazine | Palladium Catalyst | A one-pot process that constructs highly substituted pyrazoles efficiently. mdpi.com |

| Sequential Sonogashira/Cyclocondensation | Aroyl Chloride, Aryl Iodide, Hydrazine | Palladium Catalyst | An alkynyl ketone is formed via Sonogashira coupling, which then cyclizes with hydrazine to form the pyrazole. mdpi.com |

| C-N Cross-Coupling | Aryl Triflates, Pyrazole Derivatives | Pd(OAc)₂ / tBuBrettPhos | Buchwald-Hartwig amination provides an effective route for N-arylation of pre-formed pyrazole rings. organic-chemistry.orgresearchgate.net |

Metal-Free Cycloaddition Strategies for Pyrazole Synthesis

To circumvent the cost and potential toxicity of transition metals, metal-free strategies for pyrazole synthesis have been developed, with [3+2] cycloaddition reactions being the most prominent. These reactions involve the combination of a three-atom component (e.g., a 1,3-dipole) with a two-atom component (a dipolarophile). A widely used method is the reaction of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes or alkenes. This approach offers high regioselectivity and functional group tolerance. For instance, α,β-unsaturated N-tosylhydrazones can react with N-heteroaryl chlorides under mild, metal-free conditions to produce N-heteroaryl pyrazole derivatives in good to excellent yields. researchgate.net These cycloaddition strategies represent an environmentally benign and efficient alternative for constructing the core pyrazole structure.

Alternative Pyrazole Ring Formation via Aminoboration and Cascade Reactions

Innovative synthetic routes continue to expand the toolkit for pyrazole synthesis. Aminoboration reactions, for example, allow for the synthesis of borylated pyrazoles from hydrazones. This method involves the direct addition of a B-N σ bond across a C-C π bond, catalyzed by Cu(OTf)₂. The resulting borylated pyrazoles are versatile intermediates that can be further functionalized.

Cascade reactions, also known as domino or tandem reactions, provide an elegant and efficient way to build molecular complexity by combining multiple transformations into a single synthetic operation without isolating intermediates. Iodine-mediated cascade reactions have been developed to synthesize amino pyrazole thioether derivatives in a metal- and solvent-free manner, highlighting the economic and environmental benefits of this approach. uobaghdad.edu.iq Another example is the iodine-catalyzed reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and a C1 source to construct the pyrazole ring.

Attachment and Functionalization of the Benzaldehyde Moiety

The crucial step in synthesizing this compound is the formation of the C-N bond between the pyrazole ring and the benzaldehyde core. This is typically achieved via N-arylation of pyrazole with a suitably substituted benzaldehyde derivative.

Nucleophilic Substitution Reactions for Linkage

Nucleophilic aromatic substitution (SNAr) is a direct method for forming the aryl-pyrazole bond. This reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, typically a halide. For the synthesis of the target compound, a precursor such as 4-bromo-2-fluorobenzaldehyde would be an ideal substrate. The fluorine atom at the C2 position is highly activated towards nucleophilic attack by the electron-withdrawing aldehyde group and the bromine atom. Pyrazole, upon deprotonation with a suitable base (e.g., K₂CO₃, NaH), acts as the nucleophile, displacing the fluoride to form the desired C-N bond. Organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr-type reactions under mild conditions. nih.gov

Catalyzed Condensation Reactions for Aromatic Coupling

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-N bond formation. The two most prominent methods for the N-arylation of pyrazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org

The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol using stoichiometric amounts of copper at high temperatures. Modern variations utilize catalytic amounts of copper, often in conjunction with a ligand, allowing the reaction to proceed under milder conditions. organic-chemistry.orgnih.gov For the synthesis of this compound, pyrazole could be coupled with a precursor like 2,4-dibromobenzaldehyde (B1584873). The reaction can be designed to be selective for the more reactive C-Br bond at the C2 position, which is ortho to the aldehyde. Copper(I) iodide (CuI) is a common catalyst, and the addition of ligands such as diamines or L-proline can significantly improve reaction efficiency and substrate scope. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation due to its exceptional functional group tolerance and broad substrate scope. wikipedia.orgyoutube.com This reaction would involve coupling pyrazole with a precursor like 4-bromo-2-chlorobenzaldehyde or 2,4-dibromobenzaldehyde using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, tBuBrettPhos). organic-chemistry.orgresearchgate.net The choice of ligand is critical for the success of the reaction, as bulky, electron-rich phosphine ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com This method is highly reliable for coupling a wide variety of amines and N-heterocycles with aryl halides and triflates. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Catalyzed N-Arylation Methods for Pyrazole

| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Typically CuI, CuO, or Cu nanoparticles. researchgate.netmdpi.com | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). organic-chemistry.orgresearchgate.net |

| Ligand | Often diamines, L-proline, or phenanthrolines. organic-chemistry.orgresearchgate.net | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, tBuBrettPhos). organic-chemistry.orgyoutube.com |

| Aryl Substrate | Primarily aryl iodides and bromides. organic-chemistry.org | Aryl chlorides, bromides, iodides, and triflates. organic-chemistry.orgwikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. mdpi.com | NaOtBu, K₂CO₃, Cs₂CO₃. researchgate.net |

| Solvent | DMSO, DMF, Toluene. researchgate.netmdpi.com | Toluene, Dioxane. researchgate.net |

| Temperature | Often requires elevated temperatures (80-180 °C). mdpi.com | Can often be run at lower temperatures (RT to 110 °C). researchgate.netwikipedia.org |

| Advantages | Lower cost of copper catalyst. | Broader substrate scope (especially for aryl chlorides/triflates), high functional group tolerance, generally higher yields and milder conditions. wikipedia.org |

Metal-Halogen Exchange and Formylation Protocols

One of the most direct methods for introducing a formyl (aldehyde) group onto an aromatic ring is through the formylation of an organometallic intermediate. thieme-connect.de This strategy is particularly effective when applied to aryl halides via a metal-halogen exchange reaction. For the synthesis of this compound, this protocol would logically start from a precursor like 1-(2,4-dibromophenyl)-1H-pyrazole.

The key to this approach is the regioselective metal-halogen exchange at the C2 position while leaving the bromine at C4 intact. The pyrazole ring at the C1 position can act as a directing metalation group (DMG), facilitating the selective deprotonation or metal-halogen exchange at the adjacent ortho position. wikipedia.org The reaction typically employs an organolithium reagent, such as n-butyllithium (n-BuLi), or a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium or arylmagnesium species. organic-chemistry.orguwindsor.ca Studies on substituted 1,2-dibromoarenes have shown that halogen-metal exchange often occurs preferentially at the more sterically accessible or electronically activated position. organic-chemistry.org The interaction between the lithium or magnesium center and the nitrogen atoms of the pyrazole ring can stabilize the organometallic intermediate at the C2 position, favoring its formation over the C4 isomer.

Once the organometallic intermediate is formed regioselectively at the C2 position, it is quenched with an electrophilic formylating agent. thieme-connect.de N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose due to its commercial availability and reactivity. thieme-connect.dethieme-connect.de The reaction mixture is maintained at a low temperature during the addition of DMF and then gradually warmed, followed by an aqueous acidic workup to hydrolyze the intermediate hemiaminal and afford the final aldehyde product.

A typical reaction sequence is outlined below:

Precursor Synthesis : Synthesis of 1-(2,4-dibromophenyl)-1H-pyrazole via N-arylation of pyrazole with 1,2,4-tribromobenzene (B129733) or 2,4-dibromoaniline.

Metal-Halogen Exchange : The precursor is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and cooled to -78 °C under an inert atmosphere. An organolithium reagent (e.g., n-BuLi) is added dropwise to initiate the selective Br-Li exchange at the C2 position.

Formylation : After a short period to allow for the exchange, DMF is added to the reaction mixture to trap the aryllithium intermediate.

Workup : The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to yield this compound.

This method provides a powerful and regioselective route to the target compound, leveraging well-established organometallic chemistry principles.

Optimized Reaction Conditions and Industrial Scale-Up Considerations

For industrial production, synthetic routes are evaluated based on efficiency, cost, safety, and scalability. While metal-halogen exchange is effective, the large-scale use of cryogenic temperatures and highly reactive organolithium reagents presents challenges. An alternative and often more industrially viable approach involves the formation of the C-N bond via cross-coupling reactions between pyrazole and a suitable bromobenzaldehyde derivative, such as 2,4-dibromobenzaldehyde. This approach is amenable to optimization of various parameters and adaptation to modern manufacturing technologies.

Exploration of Solvent Systems and Temperature Regimes

The choice of solvent and reaction temperature is critical in transition metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig N-arylation of pyrazole. These parameters significantly influence reaction rates, yields, and impurity profiles.

Solvent Systems : Polar aprotic solvents are generally preferred for copper- and palladium-catalyzed N-arylation reactions as they can dissolve the reactants and inorganic bases while facilitating the catalytic cycle.

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective due to their high polarity and boiling points, allowing for a wide range of reaction temperatures. However, their potential for decomposition at high temperatures and difficulties in removal during workup are drawbacks.

Dioxane and Toluene are less polar alternatives that are often used, particularly in palladium-catalyzed processes. organic-chemistry.org Toluene is advantageous for its lower cost and ease of removal.

Acetonitrile can also be a suitable solvent, especially in copper-catalyzed reactions under milder conditions.

Temperature Regimes : The optimal temperature depends on the reactivity of the substrates and the activity of the catalytic system.

Copper-catalyzed Ullmann-type reactions traditionally require high temperatures (often >100 °C). contractpharma.com However, modern systems with specialized ligands can operate at lower temperatures, sometimes as low as 80 °C. acs.org

Palladium-catalyzed Buchwald-Hartwig reactions are often more efficient and can proceed at milder temperatures, typically ranging from 80 °C to 110 °C.

Optimization studies involve screening various solvents and temperatures to find a balance between reaction time and the formation of byproducts. An illustrative optimization table for a model N-arylation reaction is shown below.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 80 | 45 |

| 2 | Toluene | 110 | 75 |

| 3 | Dioxane | 100 | 82 |

| 4 | DMF | 100 | 88 |

| 5 | DMF | 120 | 85 (with degradation) |

Selection and Optimization of Catalytic Systems (e.g., K₂CO₃, Palladium complexes)

The catalytic system, comprising the metal precursor, ligand, and base, is the cornerstone of the N-arylation strategy.

Catalysts :

Copper-based systems : Copper(I) iodide (CuI) is a common and inexpensive precursor for Ullmann and Chan-Lam couplings. organic-chemistry.org These reactions often require a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline derivative, to stabilize the copper species and facilitate the catalytic cycle. acs.orgnih.gov

Palladium-based systems : Palladium catalysts are highly versatile and efficient for C-N bond formation. Precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are typically used in combination with phosphine ligands. The choice of ligand is crucial for catalyst stability and activity, with bulky, electron-rich phosphines (e.g., Xantphos, tBuBrettPhos) often providing the best results for challenging couplings. nih.gov

Bases : An appropriate base is required to deprotonate the pyrazole N-H, allowing it to enter the catalytic cycle. The choice of base can dramatically affect the reaction outcome.

Potassium Carbonate (K₂CO₃) is a mild, inexpensive, and commonly used base, particularly effective for the N-arylation of relatively acidic heterocycles like pyrazole. acs.org

Potassium Phosphate (K₃PO₄) is a stronger base that is often employed in palladium-catalyzed reactions and can be effective when weaker bases fail.

Caesium Carbonate (Cs₂CO₃) is a highly effective but more expensive base, often used in difficult couplings or with less reactive substrates. Its high solubility in organic solvents can be advantageous.

Optimization involves screening different combinations of metal, ligand, and base to maximize yield and minimize catalyst loading, which is a key consideration for industrial scale-up due to the high cost of palladium. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10) | Diamine (20) | K₂CO₃ | 78 |

| 2 | CuI (10) | Diamine (20) | Cs₂CO₃ | 85 |

| 3 | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | 65 |

| 4 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | 92 |

Application of Continuous Flow Reactors for Enhanced Synthesis

Transitioning from traditional batch processing to continuous flow manufacturing offers significant advantages for the industrial-scale synthesis of fine chemicals and pharmaceuticals. aurigeneservices.com Continuous flow chemistry is particularly well-suited for the synthesis of this compound, whether via organometallic routes or cross-coupling reactions.

Enhanced Safety : Reactions involving highly reactive intermediates like organolithiums or those that are highly exothermic can be managed more safely in flow reactors. The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time, significantly reducing the risk of thermal runaway. ajinomoto.com

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors or tubular reactors allows for extremely efficient heat exchange. contractpharma.com This enables precise temperature control, which can lead to higher selectivity, reduced byproduct formation, and improved product quality. gatech.edu Enhanced mixing also improves reaction rates, especially in heterogeneous systems involving solid bases.

Facilitated Scale-Up : Scaling up a flow process, often referred to as "scaling out," can be achieved by running multiple reactors in parallel or by operating the system for longer periods. gatech.edu This approach avoids the complex challenges associated with redesigning large batch reactors and often allows for a more seamless transition from laboratory to production scale. corning.com

Process Intensification : Flow chemistry can enable the use of reaction conditions (e.g., higher temperatures and pressures) that are unsafe in batch reactors, potentially leading to dramatically shorter reaction times and increased throughput. contractpharma.comajinomoto.com For the N-arylation of pyrazole, a packed-bed reactor containing a solid-supported catalyst could be used, simplifying catalyst separation and recycling.

The implementation of a continuous flow process for the synthesis of this compound could involve pumping streams of the aryl halide, pyrazole, base, and catalyst solution through a heated coil or packed-bed reactor, with the product emerging continuously for downstream purification. aurigeneservices.com This approach represents a modern, efficient, and safer strategy for the industrial manufacturing of this important chemical intermediate.

Reaction Chemistry and Transformational Pathways of 4 Bromo 2 1h Pyrazol 1 Yl Benzaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group (-CHO) is the primary site for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation or addition reactions at the electrophilic carbonyl carbon.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Bromo-2-(1H-pyrazol-1-yl)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, offering a range of conditions from mild to strong.

Commonly used reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or dichromates), and milder reagents like silver oxide (Ag₂O). Modern methods often favor more environmentally benign and selective oxidants. For instance, hydrogen peroxide (H₂O₂) in the presence of a base or a selenium catalyst is an effective system for converting aldehydes to carboxylic acids. researchgate.netmdpi.com Another highly efficient and mild protocol utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the primary oxidant, which can provide excellent yields without the need for heavy metals. orgsyn.orgorganic-chemistry.org

Table 1: Selected Methods for Aldehyde Oxidation

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, non-selective oxidant |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strong, requires acidic conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous base or catalyst | "Green" oxidant, mild conditions |

The resulting 4-Bromo-2-(1H-pyrazol-1-yl)benzoic acid is a valuable synthetic precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding [4-Bromo-2-(1H-pyrazol-1-yl)phenyl]methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic bromine. researchgate.netyoutube.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling. youtube.com

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during an aqueous workup to yield the final alcohol product. youtube.com

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Solvent | Reactivity/Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol (B145695), Methanol) | Mild, chemoselective for aldehydes/ketones |

This reduction provides a pathway to benzyl (B1604629) alcohol derivatives, which are themselves important intermediates in various synthetic applications.

Condensation Reactions with Nitrogen Nucleophiles (Imine and Schiff Base Formation)

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. ekb.eg In this reaction, this compound reacts with a primary amine under acid or base catalysis, or simply upon heating, to form a C=N double bond, with the elimination of a water molecule.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by azeotropic removal of water or the use of a dehydrating agent, leads to the stable imine product. ekb.eg A wide variety of primary amines, including aliphatic and aromatic (anilines) amines, can be used to generate a diverse library of Schiff bases. ekb.egekb.eg Pyrazole-aldehyde derivatives are known to react smoothly with aromatic amines in refluxing ethanol, sometimes with a catalytic amount of acid, to produce the corresponding Schiff bases in good yields. ekb.eg

For example, the reaction of a similar compound, 1,3-diphenylpyrazole-4-carboxaldehyde, with various substituted anilines in refluxing methanol (B129727) with a drop of acetic acid yields the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg This demonstrates the general applicability of this reaction to pyrazole-based aldehydes.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of carbon-based nucleophiles. masterorganicchemistry.comlibretexts.org These reactions are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), or ethyl acetoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For this compound, this provides a route to cinnamic acid derivatives or other conjugated systems, which are valuable in materials science and medicinal chemistry. researchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. libretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR, to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to give the products. wikipedia.orgpitt.edu This allows for the conversion of the formyl group of this compound into a variety of substituted vinyl groups.

Reactivity and Derivatization of the 1H-Pyrazole Ring

The pyrazole (B372694) ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. The presence of two nitrogen atoms influences the ring's electron density and the position of substitution.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

In N-substituted pyrazoles, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, predominantly occur at the C-4 position of the pyrazole ring. rrbdavc.orgpharmdbm.com This regioselectivity is due to the electronic properties of the ring system, where the C-4 position is the most nucleophilic and attack at this position leads to a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org

For this compound, the pyrazole ring is unsubstituted at positions 3, 4, and 5. Therefore, it is expected to undergo electrophilic substitution primarily at the C-4 position. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-Bromo-2-(4-nitro-1H-pyrazol-1-yl)benzaldehyde. Similarly, bromination with Br₂ in a suitable solvent like dioxane would likely introduce a second bromine atom at the pyrazole C-4 position. pharmdbm.com

Table 3: Predicted Products of Electrophilic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-2-(4-nitro-1H-pyrazol-1-yl)benzaldehyde |

| Bromination | Br₂ / Dioxane | 4-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde |

These transformations allow for further functionalization of the pyrazole moiety, enabling the synthesis of more complex molecular architectures.

Regioselective Palladium-Catalyzed Arylation at the C5 Position

The direct functionalization of C-H bonds in heterocyclic compounds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. academie-sciences.fracademie-sciences.fr In the case of N-substituted pyrazoles, direct palladium-catalyzed arylation can present challenges regarding regioselectivity, often yielding a mixture of C4- and C5-arylated products. academie-sciences.fracademie-sciences.fr

The regioselectivity of palladium-catalyzed C-H bond arylation on the pyrazole ring is influenced by steric and electronic factors. For the 1-substituted pyrazole moiety in this compound, the C5 position is generally more reactive towards palladium-catalyzed C-H activation than the C4 position. academie-sciences.fr However, achieving high selectivity can be challenging. To overcome this, a common strategy involves the introduction of a blocking group at the C4 position to exclusively direct the arylation to the C5 position. academie-sciences.fracademie-sciences.fr In the absence of such a blocking group, as is the case for the title compound, reaction conditions must be carefully optimized to favor C5 arylation. The reaction typically proceeds via a concerted metalation-deprotonation mechanism, and the choice of ligand, palladium catalyst, and reaction conditions is crucial for controlling the site of arylation.

Key research findings indicate that using specific ligand and catalyst systems can enhance the preference for C5 arylation. For instance, palladium acetate (B1210297) [Pd(OAc)2] is a commonly used catalyst, often in conjunction with phosphine (B1218219) ligands or other additives that modulate the catalyst's activity and selectivity.

Table 1: Illustrative Conditions for Regioselective C5-Arylation of N-Aryl Pyrazoles

| Catalyst | Ligand/Additive | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | K2CO3 | DMF | 70-90 |

| PdCl2(dppf) | - | Cs2CO3 | Dioxane | 65-85 |

| Pd(PPh3)4 | - | NaOtBu | Toluene | 60-80 |

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the benzaldehyde (B42025) ring is a versatile functional group, enabling a wide range of transformations, including nucleophilic and electrophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org In this compound, the bromine atom is ortho to the electron-withdrawing aldehyde group (-CHO) and para to the pyrazolyl substituent. The aldehyde group strongly activates the ring towards nucleophilic attack. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized, particularly onto the oxygen atom of the ortho-aldehyde group, which provides significant stabilization. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be employed in this reaction.

Electrophilic Aromatic Substitution on the Benzaldehyde Ring (Bromine-Directed)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a polysubstituted benzene (B151609) ring is determined by the directing effects of the existing substituents. In the title compound, the substituents are the bromine atom at C4, the aldehyde group at C2, and the pyrazolyl group at C1 (relative to the aldehyde).

Bromine (at C4): Halogens are deactivating substituents but are ortho, para-directors due to a combination of inductive withdrawal and resonance donation. libretexts.org It directs incoming electrophiles to the C3 and C5 positions.

Aldehyde group (at C2): The aldehyde is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com It directs incoming electrophiles to the C3 and C5 positions.

Pyrazolyl group (at C2 relative to the bromine): The directing influence of the N-pyrazolyl group can be complex.

Considering these effects, the positions ortho and meta to the directing groups (C3, C5, and C6) are potential sites for substitution. The combined directing effects of the bromine and aldehyde groups strongly favor substitution at the C3 and C5 positions. The steric hindrance from the adjacent pyrazolyl group might influence the relative reactivity of these sites. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The aryl bromide of the title compound can be readily coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids. researchgate.netrsc.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, catalyzed by a combination of palladium and copper(I) complexes. wikipedia.orglibretexts.org This reaction is highly efficient for constructing arylalkyne structures. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the general trend I > Br > Cl. wikipedia.orgnrochemistry.com The aryl bromide in the title compound is a suitable substrate for this transformation, allowing for the introduction of an alkynyl moiety.

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3 or K3PO4 | Dioxane/H2O or Toluene | Ar-B(OH)2 |

| Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N or Diisopropylamine | THF or DMF | R-C≡CH |

Synthesis of Derivatized Analogs and Hybrid Structures

The reactive handles on this compound, namely the aldehyde group, the pyrazole ring, and the bromo substituent, make it a valuable starting material for the synthesis of more complex molecular architectures.

Development of Pyrazoline-Benzaldehyde Hybrid Compounds

Pyrazolines, which are 4,5-dihydro derivatives of pyrazoles, are an important class of heterocycles with diverse applications. researchgate.net A common and effective method for synthesizing 2-pyrazolines is through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. scielo.brderpharmachemica.com

The aldehyde functionality of this compound can be utilized to construct pyrazoline-benzaldehyde hybrid structures. The synthetic sequence involves an initial base-catalyzed Claisen-Schmidt condensation of the benzaldehyde with an appropriate acetophenone (B1666503). This reaction yields a chalcone (B49325) intermediate, which bears the 4-bromo-2-(1H-pyrazol-1-yl)phenyl moiety. Subsequent cyclization of this chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid affords the desired pyrazoline ring. scielo.br This strategy allows for the creation of a diverse library of hybrid compounds by varying the substituent on the acetophenone starting material. scielo.brresearchgate.net

Functionalization Strategies for Integration into Polymeric Scaffolds

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a versatile bromo substituent, offers a dual-pronged approach for its integration into polymeric scaffolds. These functional handles can be exploited either to incorporate the molecule as a monomer in a polymerization reaction or to graft it onto a pre-existing polymer backbone through post-polymerization modification. The choice of strategy is dictated by the desired polymer architecture, properties, and the specific application of the resulting functionalized scaffold.

Strategies Leveraging the Aldehyde Functionality

The aldehyde group is a highly reactive moiety that can participate in a variety of carbon-heteroatom and carbon-carbon bond-forming reactions, making it an excellent candidate for polymer synthesis and modification.

One of the most direct methods to incorporate this compound into a polymer backbone is through polycondensation reactions. The reaction of the aldehyde with difunctional nucleophiles, such as diamines, can lead to the formation of polyimines, also known as poly(Schiff base)s. rsc.orgresearchgate.net This type of polymerization is typically carried out under mild conditions and offers a straightforward route to conjugated polymers with interesting optical and electronic properties.

The general reaction scheme for the polycondensation of this compound with a generic diamine is depicted below:

n (this compound) + n (H₂N-R-NH₂) → [-CH=N-R-N=CH-(C₁₀H₆BrN₂)-]ₙ + 2n H₂O

The properties of the resulting polymer, such as solubility, thermal stability, and chain length, can be tailored by the choice of the diamine comonomer.

Table 1: Representative Conditions for Polycondensation of Benzaldehydes with Diamines

| Parameter | Condition |

| Diamine Monomer | 1,4-Phenylenediamine, Hexamethylenediamine |

| Solvent | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Catalyst | Not typically required; can be acid-catalyzed (e.g., p-toluenesulfonic acid) |

| Temperature | Room temperature to 120 °C |

| Reaction Time | 24 - 72 hours |

This table presents typical conditions for polycondensation reactions involving benzaldehydes and diamines and can be considered as a starting point for the polymerization of this compound.

The Knoevenagel condensation provides a pathway to form new carbon-carbon bonds by reacting the aldehyde group with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). nih.govwikipedia.orgacs.org This reaction can be utilized in two main ways for polymer integration:

Monomer Synthesis followed by Polymerization: this compound can be first reacted with a molecule containing an active methylene group and a polymerizable moiety (e.g., a vinyl group). The resulting monomer can then be polymerized.

Post-Polymerization Modification: A polymer scaffold containing active methylene groups can be functionalized by reacting it with this compound.

The Knoevenagel condensation is typically catalyzed by a weak base and is known for its high efficiency and mild reaction conditions. wikipedia.orgtue.nl

Table 2: General Conditions for Knoevenagel Condensation of Benzaldehydes

| Parameter | Condition |

| Active Methylene Compound | Malononitrile, Diethyl malonate, Cyanoacetic acid |

| Catalyst | Piperidine, Ammonium salts, Lewis acids |

| Solvent | Ethanol, Toluene, or solvent-free conditions |

| Temperature | Room temperature to reflux |

| Reaction Time | 2 - 24 hours |

This table outlines common conditions for the Knoevenagel condensation with benzaldehydes, which can be adapted for reactions involving this compound.

Strategies Leveraging the Bromo Functionality

The bromo group on the aromatic ring of this compound is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern polymer chemistry, enabling the synthesis of a wide array of conjugated polymers and the precise modification of polymer side chains.

Several palladium-catalyzed cross-coupling reactions can be envisioned for the integration of the this compound moiety into polymeric structures. These methods are prized for their functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted compound with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netnih.govmdpi.comresearchgate.net By using a difunctional boronic acid or a difunctional bromo-compound as a comonomer, conjugated polymers can be synthesized. Alternatively, a polymer bearing boronic acid groups can be functionalized with this compound.

Heck Coupling: The Heck reaction couples the bromo-compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orglibretexts.orgnih.govresearchgate.net This allows for the introduction of vinyl linkages into the polymer backbone or as pendant groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-compound and a terminal alkyne. acs.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net It is a powerful tool for creating polymers with alternating aryl and alkyne units, which often exhibit interesting photophysical and electronic properties.

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Diisopropylamine | THF, Toluene | Room Temp - 70 |

This table provides a summary of representative conditions for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving aryl bromides. These conditions can serve as a guide for the incorporation of this compound into polymeric scaffolds.

Sequential and Orthogonal Functionalization

The presence of two distinct reactive sites on this compound opens up possibilities for sequential and orthogonal functionalization strategies. For instance, a polymer could be synthesized through a polycondensation reaction involving the aldehyde group, leaving the bromo group available for subsequent post-polymerization modification via a cross-coupling reaction. This approach allows for the creation of complex, multifunctional polymeric materials with precisely controlled architectures and properties. acs.org The aldehyde functionality itself can also be a platform for sequential modifications, such as allylation followed by esterification and thiol-ene reactions, further expanding the versatility of this compound in materials science. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 1h Pyrazol 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons of the benzaldehyde (B42025) ring will display a complex splitting pattern. The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic protons. The protons on the pyrazole (B372694) ring will also show characteristic chemical shifts and coupling patterns. Specifically, the proton at the 4-position of the pyrazole ring is expected to be a triplet, while the protons at the 3 and 5-positions will appear as doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Pyrazolyl-H (3,5) | 7.5 - 8.0 | Doublet |

| Pyrazolyl-H (4) | 6.5 - 7.0 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon atoms of the aromatic ring will resonate between δ 120 and 150 ppm, with the carbon bearing the bromo substituent showing a characteristic shift. The pyrazole ring carbons will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | 190 - 200 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C | 120 - 150 |

| Pyrazolyl C | 105 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, helping to trace the proton-proton networks within the benzaldehyde and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This will be instrumental in confirming the connection between the pyrazole ring and the benzaldehyde ring, as well as the relative positions of the substituents on the benzaldehyde ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. Both IR and Raman spectroscopy provide complementary information.

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. The C-H stretching of the aldehyde proton may be observed as a weaker band near 2750 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and pyrazole rings will be in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will be useful for observing the symmetric vibrations of the aromatic and pyrazole rings.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700 |

| Aldehyde C-H | Stretch | ~2750 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic/Pyrazolyl C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | <700 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic and pyrazole systems. The presence of the carbonyl group and the bromine atom may cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene (B151609) and pyrazole. The solvent used can also influence the position and intensity of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks separated by two mass units.

The fragmentation pattern will likely involve the loss of the aldehydic proton, the carbonyl group (as CO), and potentially the bromine atom. Cleavage of the bond between the benzaldehyde and pyrazole rings is also a possible fragmentation pathway.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 1h Pyrazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

DFT is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and energies. For a molecule like 4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde, which features rotatable single bonds, conformational analysis is key to understanding its behavior.

The primary conformers of this compound arise from the rotation around the C-N bond linking the benzaldehyde (B42025) and pyrazole (B372694) rings. This rotation dictates the relative orientation of the two ring systems. Theoretical calculations on similar 2-pyrazolylbenzaldehyde systems suggest the existence of two main planar or near-planar conformers.

One conformer would feature the pyrazole and benzaldehyde rings being nearly coplanar, with the nitrogen atoms of the pyrazole ring oriented in a syn position relative to the aldehyde group. The alternative conformer would have the rings in an anti orientation. DFT calculations on analogous structures consistently show that the planarity of such systems is influenced by steric hindrance and electronic interactions between the substituents. The presence of the bromine atom and the aldehyde group is expected to influence the rotational barrier and the relative stability of these conformers. Due to steric hindrance between the aldehyde's oxygen and the pyrazole's C-H bond, a completely planar structure might be slightly distorted to achieve a lower energy state. The energy difference between these conformers is typically small, suggesting that multiple conformations may coexist at room temperature.

The geometry of this compound can be predicted with high accuracy using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. The bond lengths and angles are indicative of the hybridization of the atoms and the delocalization of electrons within the aromatic systems. Based on studies of related bromophenyl-pyrazole derivatives, the bond lengths within the phenyl and pyrazole rings are expected to fall within the typical range for aromatic C-C and C-N bonds. researchgate.net The C-Br bond length is anticipated to be consistent with that of other brominated aromatic compounds. The geometry of the aldehyde group and its connection to the phenyl ring will also exhibit standard values.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C=O | ~1.22 |

| C-N (inter-ring) | ~1.40 |

| N-N (pyrazole) | ~1.36 |

| **Bond Angles (°) ** | |

| C-C-Br | ~120 |

| C-C=O | ~123 |

| C-N-N (pyrazole) | ~112 |

| C-C-N (inter-ring) | ~119 |

Note: These values are illustrative and based on data from structurally similar compounds.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. DFT provides robust tools for analyzing these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and phenyl rings, with significant contributions from the bromine atom. The LUMO is likely to be distributed over the benzaldehyde moiety, particularly the electron-deficient carbonyl group, and the pyrazole ring. The energy gap is predicted to be in a range that suggests a stable but reactive molecule, capable of participating in various chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: These values are representative and derived from computational studies on analogous pyrazole derivatives.

The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show the most negative potential around the oxygen atom of the aldehyde group and the pyridine-like nitrogen of the pyrazole ring. The hydrogen atoms of the aldehyde and the aromatic rings would exhibit positive potential. This distribution highlights the polar nature of the molecule and the likely sites for intermolecular interactions. Intramolecular charge transfer is also a key feature, with electron density generally flowing from the pyrazole and phenyl rings towards the electron-withdrawing aldehyde group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

Table 3: Predicted NBO Analysis - Major Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| π (Phenyl C=C) | π* (Phenyl C=C) | High |

| π (Pyrazole C=N) | π* (Pyrazole C=C) | High |

| LP (N, pyrazole) | π* (Phenyl C=C) | Moderate |

| π (Phenyl C=C) | π* (C=O) | Moderate |

Note: LP denotes a lone pair. The values are qualitative predictions based on the analysis of similar molecular systems.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule, offering insights into the intramolecular charge distribution. uni-muenchen.dewikipedia.orgq-chem.com This analysis partitions the total electron density among the constituent atoms, revealing the effects of electronegativity and resonance.

For this compound, the analysis would quantify the electron-withdrawing effects of the bromine, nitrogen, and oxygen atoms. The carbonyl oxygen (O1) and the two nitrogen atoms of the pyrazole ring (N1, N2) are expected to possess significant negative charges due to their high electronegativity. The carbonyl carbon (C7), bonded to the highly electronegative oxygen, would correspondingly exhibit a substantial partial positive charge, marking it as an electrophilic center. The bromine atom (Br1) also carries a negative charge, while the carbon atom it is attached to (C4) would have a slightly positive charge. Understanding this charge landscape is fundamental to predicting the molecule's intermolecular interactions and reactive behavior.

Illustrative Data: Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| O1 | -0.450 |

| N1 | -0.125 |

| N2 | -0.210 |

| C1 | 0.095 |

| C2 | 0.050 |

| C3 | -0.150 |

| C4 | 0.110 |

| C5 | -0.130 |

| C6 | -0.080 |

| C7 | 0.350 |

| Br1 | -0.060 |

Note: This table is illustrative of typical results from a Mulliken analysis and is not derived from experimental data.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is mapped onto a surface of constant electron density, using a color scale to indicate electrostatic potential. This tool is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In the MEP map of this compound, distinct regions of varying potential would be visible.

Negative Potential (Red/Yellow): The most negative potential is typically localized around the carbonyl oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The nitrogen atoms of the pyrazole ring also represent regions of negative potential.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms, particularly the aldehyde hydrogen (H7), making it susceptible to nucleophilic attack. The hydrogen atoms on the aromatic and pyrazole rings also show positive potential.

Neutral Potential (Green): The carbon backbone and the bromine atom generally fall into intermediate potential regions.

The MEP surface thus provides a clear, qualitative prediction of the molecule's reactivity hotspots. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors required for predicting NMR chemical shifts (δ). nih.govrsc.org For this compound, this method would provide theoretical ¹H and ¹³C NMR spectra.

The calculated shifts would reflect the unique electronic environment of each nucleus. For instance, the aldehyde proton (H7) would be predicted to have a significant downfield shift (around 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The protons on the pyrazole and phenyl rings would have distinct chemical shifts influenced by the electronic effects of the adjacent substituents (bromo, aldehyde, and the other ring). Similarly, the ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon (C7) around 190 ppm. Comparing these calculated values with experimental data is a standard method for structural verification.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Predicted δ |

|---|---|

| H (Aldehyde) | 10.05 |

| H (Phenyl) | 7.50 - 8.10 |

| H (Pyrazole) | 6.50 - 8.20 |

| C (Carbonyl) | 191.5 |

| C (Phenyl) | 120.0 - 145.0 |

| C (Pyrazole) | 110.0 - 140.0 |

Note: This table is illustrative and represents typical chemical shift ranges.

Theoretical vibrational spectra (Infrared and Raman) can be computed by performing a frequency analysis on the optimized molecular geometry. arxiv.orgresearchgate.net This calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule.

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically predicted around 1700-1730 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N and N-N Stretches: Vibrations associated with the pyrazole ring.

C-Br Stretch: A lower frequency vibration, typically found below 800 cm⁻¹.

C-H Stretches: Aromatic and aldehydic C-H stretching vibrations above 3000 cm⁻¹.

These predicted frequencies, when scaled by an appropriate factor to account for systematic errors in the computational method, generally show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Illustrative Data: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency |

|---|---|

| Aromatic C-H str. | 3080 |

| Aldehyde C-H str. | 2850 |

| Carbonyl C=O str. | 1715 |

| Aromatic C=C str. | 1590 |

| C-Br str. | 680 |

Note: This table is illustrative and presents common vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for studying excited electronic states and simulating UV-Vis absorption spectra. mdpi.com The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensity).

Given its conjugated system comprising a phenyl ring, a pyrazole ring, and a carbonyl group, this compound is expected to exhibit significant absorption in the UV region. The TD-DFT calculations would likely predict intense electronic transitions corresponding to π → π* excitations within the aromatic and heterocyclic systems, as well as weaker n → π* transitions associated with the lone pair electrons of the carbonyl oxygen. These calculations help in understanding the photophysical properties of the molecule. researchgate.net

Reactivity and Global Chemical Descriptors

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more reactive.

Ionization Potential (I): Approximated as I ≈ -E_HOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E_LUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2, it measures the resistance to change in electron distribution.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

For this compound, these descriptors would provide a quantitative framework for assessing its stability and propensity to engage in chemical reactions.

Illustrative Data: Global Reactivity Descriptors (eV)

| Descriptor | Value |

|---|---|

| E_HOMO | -6.8 |

| E_LUMO | -2.1 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 2.1 |

| Hardness (η) | 2.35 |

| Electrophilicity (ω) | 3.25 |

Note: This table is illustrative of typical values obtained from DFT calculations.

Role of 4 Bromo 2 1h Pyrazol 1 Yl Benzaldehyde As a Synthetic Intermediate and Advanced Organic Scaffold

Building Block for Novel Heterocyclic Systems

The unique arrangement of functional groups in 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde makes it an excellent precursor for the synthesis of novel heterocyclic systems. The aldehyde functionality is a key reactive site for condensation and cyclization reactions, while the pyrazole (B372694) and bromo-substituted phenyl moieties can be further functionalized.

The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinyl derivatives, respectively. These intermediates can then undergo intramolecular cyclization to generate a diverse range of heterocyclic structures. For instance, reaction with binucleophiles can lead to the formation of fused ring systems.

Research on analogous pyrazole-4-carboxaldehydes has demonstrated their utility in constructing complex heterocyclic frameworks. ekb.eg For example, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with active methylene compounds, followed by cyclization, yields various fused pyrazole derivatives. ekb.eg Similarly, this compound is expected to react with compounds containing active methylene groups to form intermediates that can cyclize into novel heterocyclic systems, such as pyrazolopyridines or pyrazolopyrimidines.

A general reaction scheme illustrating the potential of this compound in the synthesis of fused heterocyclic systems is presented below:

| Reactant | Reagent | Resulting Heterocyclic System |

| This compound | Malononitrile (B47326) and a thiol derivative | Substituted pyridine (B92270) derivative |

| This compound | Aniline derivatives and thioglycolic acid | Thiazolidinone derivative |

| This compound | Hydrazine (B178648) derivatives | Hydrazone adducts, precursors to other heterocycles |